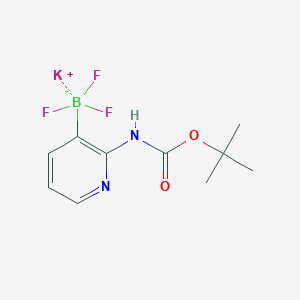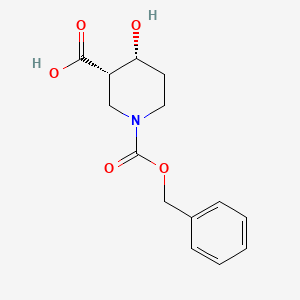
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the protection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic hydrogenation, enzymatic resolution, or other advanced techniques to achieve the desired stereochemistry and functional group placement. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid yields a primary alcohol .
科学研究应用
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
作用机制
The mechanism of action of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications .
属性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
InChI 键 |
DVFRBOFXJZNHMG-NWDGAFQWSA-N |
手性 SMILES |
C1CN(C[C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
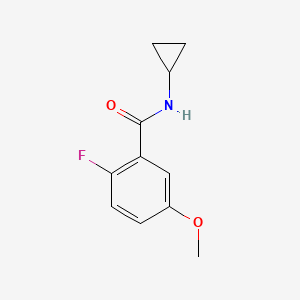
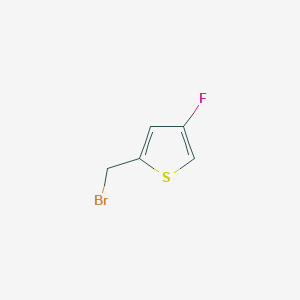
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

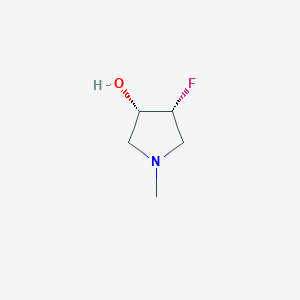

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
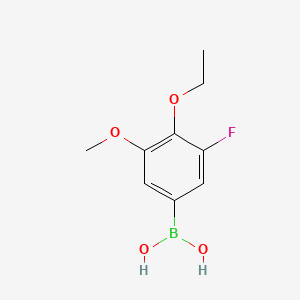
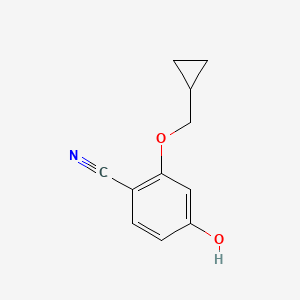
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
